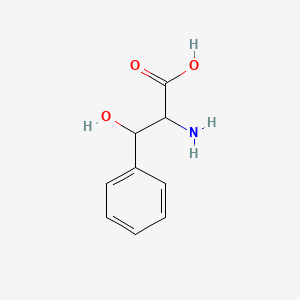

DL-Phenylserine

Descripción

Significance in Pharmaceutical and Chemical Synthesis

The utility of 2-amino-3-hydroxy-3-phenylpropanoic acid and its derivatives is well-established, serving as crucial intermediates for a range of pharmaceuticals, agricultural chemicals, and fine chemical derivatives. google.comgoogle.com One of its most notable applications is in the production of antibiotics. For instance, the L-threo isomer of a derivative, L-threo 2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acid, is a key intermediate in the synthesis of the antibiotics florfenicol (B1672845) and thiamphenicol (B1682257). google.com Similarly, L-threo 2-amino-3-(4-methylthiophenyl)-3-hydroxypropionic acid also serves as an intermediate in antibiotic synthesis. google.com

Beyond antibiotics, this compound is a foundational element in the synthesis of other important pharmaceuticals. It is a precursor in the production of L-methyldopa, a medication used to treat high blood pressure. google.com Furthermore, its structural motifs are valuable in the development of drugs targeting neurological disorders. chemimpex.com This is because it can act as a precursor in the synthesis of vital neurotransmitters such as dopamine (B1211576) and norepinephrine, making it a subject of interest in neuropharmacology research. chemimpex.com The compound also serves as a versatile building block in peptide and protein synthesis, where the incorporation of its phenyl group can enhance the biological activity of therapeutic agents. chemimpex.com Derivatives of 2-amino-3-hydroxy-3-phenylpropanoic acid have also been evaluated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Stereochemical Complexity and Isomers of 2-Amino-3-hydroxy-3-phenylpropanoic Acid

The chemical structure of 2-amino-3-hydroxy-3-phenylpropanoic acid possesses two chiral centers, which are carbon atoms bonded to four different substituent groups. google.compearson.com This structural feature is the source of its significant stereochemical complexity. The presence of 'n' chiral centers in a molecule can result in up to 2n possible stereoisomers. youtube.com Consequently, with two chiral centers, 2-amino-3-hydroxy-3-phenylpropanoic acid can exist as four distinct stereoisomers. google.com These stereoisomers are grouped into two pairs of enantiomers, which are non-superimposable mirror images of each other. libretexts.org The relationship between stereoisomers that are not mirror images is described as diastereomeric. libretexts.org

The diastereomeric pairs of 2-amino-3-hydroxy-3-phenylpropanoic acid are distinguished by the prefixes erythro and threo. google.com This nomenclature originates from the structures of the four-carbon sugars, erythrose and threose, and is used to describe the relative configuration of adjacent chiral centers. chiralpedia.com When representing the molecule in a Fischer projection, the erythro isomers have two identical or similar groups on the same side of the carbon backbone. chiralpedia.com Conversely, the threo isomers have these groups on opposite sides. chiralpedia.com

The four stereoisomers of 2-amino-3-hydroxy-3-phenylpropanoic acid therefore comprise two diastereomeric pairs: the D,L-erythro pair and the D,L-threo pair. google.com The biological activity of compounds derived from this structure is often exclusive to one specific stereoisomer. For example, in the case of the antibiotic chloramphenicol, which shares a similar structural feature, the biological activity is found almost exclusively in the D-threo isomer, while the L-threo, D-erythro, and L-erythro isomers are practically inactive. chiralpedia.com

The two chiral centers in 2-amino-3-hydroxy-3-phenylpropanoic acid are located at the C2 and C3 positions of the propanoic acid chain. The absolute configuration of each chiral center, which describes the precise three-dimensional arrangement of its substituents, is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an R (rectus) or S (sinister) descriptor. libretexts.orgvanderbilt.edu

The four stereoisomers of 2-amino-3-hydroxy-3-phenylpropanoic acid can be systematically named by their configurations at the C2 and C3 centers:

The threo pair of enantiomers consists of (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid and (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid. nih.govnih.gov

The erythro pair of enantiomers consists of (2R,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid and (2S,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid. libretexts.org

This stereochemical diversity is critical, as the specific spatial arrangement of the amino and hydroxyl groups profoundly influences the molecule's biological interactions and its utility as a synthetic precursor.

Isomers of 2-Amino-3-hydroxy-3-phenylpropanoic Acid

| Diastereomeric Form | Enantiomer 1 (Configuration) | Enantiomer 2 (Configuration) | Relationship |

|---|---|---|---|

| Threo | (2S,3R) | (2R,3S) | Enantiomers |

| Erythro | (2S,3S) | (2R,3R) | Enantiomers |

Table 1: Stereoisomers of 2-Amino-3-hydroxy-3-phenylpropanoic acid, detailing the relationship between the different configurations.

Historical Context of Synthetic Methodologies and Applications

The synthesis of 2-amino-3-hydroxy-3-phenylpropanoic acid has evolved significantly over time, driven by the need for stereochemically pure isomers for pharmaceutical applications. Early chemical syntheses were typically not stereoselective, yielding racemic mixtures of the D,L-threo and D,L-erythro diastereomers. google.com This presented a significant challenge, as the biological activity of resulting products often resides in only one of the chiral forms. google.com

To overcome this, methods for the separation and selective synthesis of the desired stereoisomers were developed. One key approach is optical resolution, which separates enantiomers from a racemic mixture. This has been achieved through classical chemical resolution, where the racemic acid is reacted with a chiral resolving agent, such as (1S,2S)- or (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, to form diastereomeric salts that can be separated by differences in solubility. nih.gov Following separation, the desired enantiomer of the starting acid can be recovered. nih.gov Another resolution technique involves the preferential crystallization of these diastereomeric salts. nih.gov

More advanced, stereoselective synthetic methods have also been established. Enzymatic processes offer high selectivity. For example, D-threonine aldolase (B8822740) can be used for the stereoisomeric enrichment of D,L-threo mixtures, as the enzyme acts preferentially on only one of the enantiomers. google.com Diastereoselective hydrogenation of precursor molecules is another strategy employed to control the stereochemical outcome. researchgate.net Furthermore, synthetic routes have been designed starting from readily available chiral molecules, such as L-phenylalanine, to produce enantiomerically pure (S)-2-hydroxy-3-phenylpropanoic acid through stereospecific reactions. researchgate.net These developments in synthetic methodology have been crucial for enabling the practical application of specific isomers of 2-amino-3-hydroxy-3-phenylpropanoic acid in the pharmaceutical industry.

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVGNTVUSQUXPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30910522 | |

| Record name | beta-Hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69-96-5, 68296-26-4, 7352-06-9, 1078-17-7 | |

| Record name | DL-Phenylserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC206281 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206268 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC10123 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-hydroxy-3-phenyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenyl-DL-Serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Amino 3 Hydroxy 3 Phenylpropanoic Acid and Its Derivatives

Chemoenzymatic and Biocatalytic Approaches

Threonine Aldolase-Mediated Asymmetric Synthesis

Threonine aldolases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol (B89426) condensation of glycine (B1666218) with an aldehyde. nih.govplos.org This enzymatic reaction is a highly effective method for asymmetric carbon-carbon bond formation, leading to the synthesis of β-hydroxy-α-amino acids like 3-phenylserine (B7821846) with high stereocontrol at the α-carbon. nih.gov However, a significant challenge in the application of threonine aldolases is the often-moderate diastereoselectivity at the β-carbon. nih.govnih.gov

D-threonine aldolases exhibit strict D-specificity at the α-position of the amino acid but can act on both threo and erythro isomers at the β-position. nih.gov This characteristic allows for the stereoisomeric enrichment of mixtures of D,L-threo 2-amino-3-hydroxy-3-phenylpropionic acids. google.com By selectively cleaving the D-threo isomer into the corresponding benzaldehyde (B42025) and an amino acid (glycine or alanine), the L-threo enantiomer can be obtained with high enantiomeric excess (ee). google.comgoogle.com For instance, treating a mixture of D- and L-threo 2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acid with D-threonine aldolase (B8822740) results in the production of L-threo 2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acid with an ee of 96%. google.com The byproducts of this enzymatic cleavage, benzaldehyde and the amino acid, can be recycled, making the process more efficient. google.comgoogle.com

A D-threonine aldolase from Delftia sp. RIT313 (DrDTA) has shown promise in the resolution of DL-threo-phenylserine, achieving an excellent enantiomeric excess of over 99%. rsc.org This enzyme was also effective in resolving DL-threo-4-(methylsulfonyl)phenylserine at high substrate concentrations. rsc.org D-threonine aldolase from Arthrobacter sp. DK-38 also acts on D-β-phenylserine. nih.gov

While L-threonine aldolases (LTAs) are valuable for synthesizing β-hydroxy-α-amino acids, their application can be limited by low activity and diastereoselectivity. researchgate.netresearchgate.net To overcome these limitations, protein engineering techniques, including directed evolution and site-directed mutagenesis, have been employed to develop robust LTA variants with improved properties. nih.govresearchgate.netresearchgate.net

Directed evolution strategies, such as the combinatorial active-site saturation test/iterative saturation mutagenesis (CAST/ISM), have been successfully applied to enhance the diastereoselectivity of LTAs. bohrium.comsci-hub.seresearchgate.net For example, a variant of L-threonine aldolase, RS1 (Y8H/Y31H/I143R/N305R), was developed with a significantly improved preference for the synthesis of L-syn-3-[4-(methylsulfonyl)phenylserine], achieving a diastereomeric excess (de) of 99.5%. sci-hub.seresearchgate.net This variant also demonstrated high selectivity for other L-phenylserine derivatives. sci-hub.se

Site-directed mutagenesis of active site residues in L-threonine aldolase from Aeromonas jandaei has been shown to increase conversions and diastereoselectivities in the synthesis of L-β-phenylserine. core.ac.uknih.gov By reducing the retro-aldol activity, conversions of up to 60% and diastereomeric excesses of up to 80% (syn) were achieved under kinetic control. core.ac.uknih.gov Similarly, engineering an L-threonine aldolase from Pseudomonas sp. (l-PsTA) through error-prone PCR and combinatorial mutation led to mutants that improved both the product yield and stereoselectivity for the aldol condensation of various benzaldehydes with glycine. nih.gov

| Enzyme Variant | Parent Enzyme | Target Product | Improvement | Reference |

|---|---|---|---|---|

| RS1 (Y8H/Y31H/I143R/N305R) | LTA | L-syn-3-[4-(methylsulfonyl)phenylserine] | 99.5% de | sci-hub.seresearchgate.net |

| Mutants from Aeromonas jandaei | L-threonine aldolase | L-β-phenylserine | Up to 60% conversion, up to 80% de (syn) | core.ac.uknih.gov |

| V200I and C187S/V200I | l-PsTA from Pseudomonas sp. | 4-(Methylsulfonyl)phenylserine | Up to 71% de | nih.gov |

| N305R | LTA from Neptunomonas marine (NmLTA) | L-threo-phenylserine | 88% conversion, 87% de | consensus.app |

Threonine aldolases demonstrate a broad substrate scope, accepting a variety of aromatic and aliphatic aldehydes for the synthesis of β-hydroxy-α,α-dialkyl-α-amino acids. nih.gov This versatility allows for the production of a diverse range of 2-amino-3-hydroxy-3-phenylpropanoic acid derivatives. While these enzymes exhibit high stereospecificity at the α-carbon, controlling the stereochemistry at the β-carbon remains a key challenge. nih.govnih.gov

The diastereoselectivity of the aldol reaction can be influenced by several factors, including the specific enzyme variant used and the reaction conditions. For instance, D-selective threonine aldolase from Pseudomonas sp. generally shows higher diastereoselectivities. nih.gov A D-threonine aldolase from Delftia sp. RIT313 demonstrated high activity towards aromatic aldehydes with electron-withdrawing substituents, yielding phenylserines with a 2'-fluoro- or 3'-nitro-substituent at over 90% conversion and over 90% de under optimized conditions. rsc.org

Engineered L-threonine aldolases have also shown improved diastereoselectivity. A variant known as RS1 produced L-phenylserine derivatives with 2-NO₂, 4-NO₂, H-, and 4-CH₄ substitutions with de values exceeding 99% syn. sci-hub.se The development of L-threonine aldolase variants with altered active site pockets has expanded the donor specificity, enabling the efficient binding of different donor molecules. core.ac.uk

Serine hydroxymethyltransferases (SHMTs) are PLP-dependent enzymes that primarily catalyze the interconversion of serine and glycine. nih.govebi.ac.ukebi.ac.uk However, they can also exhibit THF-independent threonine aldolase activity, converting β-hydroxy amino acids into glycine and aldehydes. nih.govresearchgate.net A thermostable SHMT from Pseudoxanthomonas taiwanensis AL17 (ITBSHMT_1) has been characterized and shows activity in the synthesis of phenylserine (B13813050). nih.govnih.gov This enzyme displayed optimal activity for the aldol condensation to produce serine, threonine, or phenylserine at 80 °C. nih.gov

Threonine transaldolases (TTAs) are another class of PLP-dependent enzymes with high sequence similarity to SHMTs. nih.gov They catalyze the retro-aldol cleavage of L-threonine and subsequent reaction with an aldehyde acceptor to form β-hydroxy non-standard amino acids with low reversibility and high stereoselectivity. nih.gov The TTA enzyme ObiH has been shown to be a promising catalyst for the biosynthesis of β-hydroxy-α-amino acids. nih.govdntb.gov.ua A novel L-threonine transaldolase from Pseudomonas sp. (PsLTTA) was found to accept a wide range of aromatic aldehydes as acceptor substrates for the synthesis of L-threo-β-hydroxy-α-amino acids. researchgate.net

Lipase-Catalyzed Enantioselective Hydrolysis for Optically Active Forms

Lipases are widely used biocatalysts for the kinetic resolution of racemic mixtures due to their regio-, chemo-, and enantioselectivity, as well as their stability in organic solvents. nih.gov Lipase-catalyzed enantioselective hydrolysis is an effective method for obtaining optically active forms of 2-amino-3-hydroxy-3-phenylpropanoic acid and its esters. nih.govnih.gov

Whole-Cell Biotransformations for Stereoselective Production

Whole-cell biotransformations have emerged as a powerful and environmentally benign strategy for the stereoselective synthesis of β-amino acids like 2-amino-3-hydroxy-3-phenylpropanoic acid. This approach leverages the enzymatic machinery of microorganisms to catalyze specific reactions with high enantioselectivity and diastereoselectivity, often under mild conditions.

One notable example involves the use of a recombinant Escherichia coli strain co-expressing L-threonine aldolase and a racemase. This system can facilitate the dynamic kinetic resolution of a racemic starting material, leading to the production of the desired stereoisomer of phenylisoserine (B1258129) in high yield and optical purity. The aldolase catalyzes the key carbon-carbon bond formation, while the racemase continuously interconverts the enantiomers of the unused substrate, thereby maximizing the theoretical yield.

Researchers have also explored the use of various yeast strains for the asymmetric reduction of α-amino-β-keto esters, which are precursors to phenylisoserine derivatives. The selection of the yeast species and the optimization of reaction conditions, such as pH, temperature, and substrate concentration, are critical for achieving high diastereomeric and enantiomeric excesses.

Asymmetric Organocatalytic Synthesis

Asymmetric organocatalysis, which utilizes small chiral organic molecules as catalysts, has become a cornerstone of modern organic synthesis. This field has provided innovative and highly effective methods for the enantioselective construction of complex molecules, including 2-amino-3-hydroxy-3-phenylpropanoic acid and its analogs. The 2021 Nobel Prize in Chemistry awarded to Benjamin List and David W.C. MacMillan highlighted the profound impact of this area on chemical synthesis. nih.gov

Application of Chiral Organocatalysts in Stereoselective Transformations

Chiral organocatalysts, such as proline and its derivatives, have been successfully employed in the direct asymmetric aldol reaction to synthesize β-hydroxy-α-amino acids. nih.gov For instance, the reaction between a glycine derivative (as the nucleophile) and an aldehyde (as the electrophile) can be catalyzed by a chiral amine to afford the desired product with high levels of stereocontrol. The catalyst facilitates the formation of a chiral enamine intermediate, which then reacts with the aldehyde in a stereodefined manner.

Thiourea-based organocatalysts have also proven effective in promoting asymmetric Michael additions to nitroalkenes, a versatile route to β-amino acids. researchgate.net These catalysts operate through hydrogen bonding interactions, activating the electrophile and directing the stereochemical outcome of the reaction. Subsequent transformation of the nitro group allows for the synthesis of phenylisoserine derivatives. The dual activation of both the nucleophile and electrophile by catalysts like BINAM-derived bis-urea has been shown to be key for high reactivity and enantioselectivity. nih.gov

Mechanochemical Ball Milling in Organocatalysis

Mechanochemistry, particularly ball milling, has emerged as a sustainable and efficient alternative to traditional solution-phase synthesis. semanticscholar.org This technique involves the use of mechanical force to induce chemical reactions, often in the absence of bulk solvents. nih.gov The combination of organocatalysis and ball milling has shown remarkable success in various asymmetric transformations. nih.govnih.gov

In the context of synthesizing precursors to 2-amino-3-hydroxy-3-phenylpropanoic acid, organocatalytic aldol reactions have been effectively carried out under ball-milling conditions. nih.govbeilstein-journals.org For example, the proline-catalyzed aldol reaction between ketones and aromatic aldehydes can yield aldol products with high yields, enantioselectivities (up to 99% ee), and diastereoselectivities. nih.gov Notably, these mechanochemical reactions can often be faster and more efficient than their solution-based counterparts. nih.gov For instance, a reaction that required 24 hours under neat stirred conditions was completed in 5.5 hours in a ball mill with comparable stereoselectivity. nih.gov Liquid-assisted grinding (LAG), where a small amount of liquid is added to the solid reactants, can further enhance reaction rates and selectivity. nih.gov

| Catalyst | Reaction Type | Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| (S)-Proline | Aldol | Ball Mill, 400 rpm, 5.5 h | 99 | 89:11 (anti/syn) | 94 | nih.gov |

| (S)-BINAM-L-prolinamide | Aldol | Ball Mill, solvent-free | 43-100 | 69:31 to 88:12 | 56-88 | nih.govbeilstein-journals.org |

| Chiral Bis-thiourea | Michael | Neat grinding/LAG | 70 | - | 24 | nih.govbeilstein-journals.org |

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org This well-established strategy offers a reliable and versatile method for the synthesis of enantiomerically pure compounds, including 2-amino-3-hydroxy-3-phenylpropanoic acid. wikipedia.orgrsc.org The auxiliary guides the approach of the reagent to one face of the molecule, leading to a diastereoselective transformation. After the desired stereocenter is set, the auxiliary can be cleaved and often recovered for reuse. wikipedia.org

Oxazolidinone-Based Chiral Auxiliaries

Oxazolidinones, popularized by David A. Evans, are among the most powerful and widely used chiral auxiliaries. wikipedia.orgresearchgate.net They are particularly effective in controlling the stereochemistry of aldol reactions, which are central to the synthesis of β-hydroxy-α-amino acids. wikipedia.org An N-acylated oxazolidinone can be converted to its corresponding enolate, which then reacts with an aldehyde to form two new contiguous stereocenters with high diastereoselectivity. wikipedia.org

The synthesis of phenylisoserine derivatives can be achieved by the aldol condensation of an N-glycinyl oxazolidinone derivative with benzaldehyde. The stereochemical outcome is dictated by the chiral environment provided by the oxazolidinone auxiliary. Subsequent hydrolysis removes the auxiliary, yielding the desired amino acid. These auxiliaries are commercially available and can be prepared from readily available amino alcohols. wikipedia.orgmdpi.comsigmaaldrich.com

| Chiral Auxiliary | Reaction Type | Key Features | Reference |

| (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone | Aldol Condensation | High diastereoselectivity in the formation of β-hydroxy-α-amino acids. | rsc.org |

| Evans Oxazolidinones | Aldol Reaction | Forms two contiguous stereocenters simultaneously with high control. | wikipedia.org |

Sulfinimine-Mediated Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones. masterorganicchemistry.com The asymmetric variant, mediated by chiral sulfinimines (N-sulfinyl imines), provides an effective route to enantiomerically enriched α-amino acids and their derivatives. nih.govnih.gov Chiral tert-butanesulfinamide, developed by the Ellman lab, is a particularly versatile and widely used reagent for this purpose. yale.edu

In this approach, a chiral sulfinimine, derived from the condensation of an aldehyde with a chiral sulfinamide, undergoes diastereoselective addition of a cyanide source (e.g., diethylaluminum cyanide). nih.gov The stereochemistry of the newly formed α-amino nitrile is controlled by the chiral sulfur center. nih.gov Subsequent hydrolysis of the nitrile and cleavage of the sulfinyl group affords the target amino acid. This methodology has been successfully applied to the synthesis of a variety of α-amino acids, including those with polyhydroxy functionalities. nih.gov

| Reagent | Reaction Type | Key Features | Reference |

| Chiral Sulfinimine | Strecker Synthesis | Diastereoselective addition of cyanide to an imine bond. | nih.govnih.gov |

| tert-Butanesulfinamide | Amine Synthesis | Versatile chiral reagent for the asymmetric synthesis of a wide range of amines. | yale.edu |

Stereoselective Chemical Synthesis Routes

Achieving stereocontrol is paramount in the synthesis of β-hydroxy-α-amino acids, as the biological activity of these compounds is often dependent on their specific stereochemistry.

A classic and illustrative method for the stereospecific synthesis of β-hydroxy-α-amino acids involves a double nucleophilic substitution (SN2) reaction starting from a readily available α-amino acid. researchgate.netaurco.org This approach demonstrates how the stereochemistry of a starting material can be retained in the final product through a sequence of two stereochemical inversions.

A well-documented example is the conversion of L-phenylalanine to (S)-2-hydroxy-3-phenylpropanoic acid. researchgate.netstudylib.net The process begins with the diazotization of the amino group of phenylalanine using sodium nitrite (B80452) in an acidic solution. aurco.orgstudylib.net This converts the amino group into an excellent leaving group, molecular nitrogen (N₂). studylib.net The reaction proceeds through two sequential SN2 steps:

Intramolecular SN2 Attack: The carboxylate group acts as an internal nucleophile, attacking the α-carbon and displacing the diazotized nitrogen group. This first SN2 reaction results in an inversion of configuration at the α-carbon and the formation of a strained α-lactone intermediate. aurco.org

Intermolecular SN2 Attack: A water molecule from the solvent then acts as a nucleophile, attacking the α-carbon of the lactone. This opens the ring and constitutes the second SN2 reaction, causing another inversion of configuration at the α-carbon. aurco.org

Table 1: Stereochemical Pathway of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid via Double SN2 Reaction

| Step | Reactant | Reagent | Intermediate/Product | Stereochemical Outcome |

|---|---|---|---|---|

| 1. Diazotization | L-Phenylalanine (S-config) | NaNO₂, H₂SO₄ | Diazonium Salt | No change at chiral center |

| 2. Intramolecular SN2 | Diazonium Salt | - | α-Lactone | Inversion (R-config) |

| 3. Intermolecular SN2 | α-Lactone | H₂O | (S)-2-Hydroxy-3-phenylpropanoic Acid | Inversion (S-config) |

| Overall | L-Phenylalanine | (S)-2-Hydroxy-3-phenylpropanoic Acid | Retention of Configuration |

Aldol-type condensation reactions are a powerful tool for forming the carbon-carbon bond between the α- and β-carbons of β-hydroxy-α-amino acids. acs.org These reactions create two adjacent stereocenters in a single step, making control of diastereoselectivity crucial. nih.gov Various strategies have been developed to influence the stereochemical outcome, yielding predominantly either syn or anti diastereomers.

One approach involves the aldolization of pseudoephenamine glycinamide (B1583983) . Enolization of (R,R)- or (S,S)-pseudoephenamine glycinamide with lithium hexamethyldisilazide, followed by the addition of an aldehyde, produces aldol products that are stereochemically analogous to L-threonine (syn). nih.gov These solid products can often be isolated in high stereoisomeric purity (55-98% yield) and can be converted to the desired β-hydroxy-α-amino acids through mild hydrolysis. nih.gov

Another method is the Brønsted base-catalyzed direct aldol reaction of glycine Schiff bases. nih.gov Using a benzophenone-derived imine of glycine o-nitroanilide as the nucleophile precursor, the o-nitroanilide structure facilitates enolate generation and provides a hydrogen-bonding platform that directs the reaction with aldehydes to achieve high syn-selectivity and enantioselectivity. nih.gov

For the synthesis of anti-β-hydroxy-α-amino acids, a metal-free decarboxylative aldol reaction has been developed. acs.org This method uses readily available α-amidohemimalonates and various aldehydes, which react under the influence of an organic base to give anti-β-hydroxy-α-amido esters with high yields and complete diastereoselectivity. acs.org

Furthermore, palladium(II)-catalyzed aza-Claisen rearrangements of allylic acetimidates have been shown to be highly diastereoselective. rsc.org This method, directed by a MOM-ether on an enantiopure α-hydroxy acid precursor, can produce allylic amides with diastereomeric ratios as high as 14:1, which are then converted to the target β-hydroxy-α-amino acids. rsc.org

Table 2: Comparison of Diastereoselective Condensation Methods

| Method | Key Reagents/Catalysts | Typical Product | Diastereoselectivity |

|---|---|---|---|

| Pseudoephenamine Glycinamide Aldolization | Pseudoephenamine chiral auxiliary, LiHMDS | syn-adducts | High (typically solid products) nih.gov |

| Brønsted Base-Catalyzed Aldol Reaction | Glycine Schiff base, Brønsted base | syn-adducts | High enantio- and diastereocontrol nih.gov |

| Decarboxylative Aldol Reaction | α-Amidohemimalonates, organic base | anti-adducts | Complete diastereoselectivity acs.org |

| Palladium-Catalyzed Aza-Claisen | Allylic acetimidates, Palladium(II) catalyst | (2S,3S)-β-hydroxy-α-amino acids | Up to 14:1 d.r. rsc.org |

The "chiral pool" approach, which utilizes readily available, enantiomerically pure compounds as starting materials, is a cornerstone of asymmetric synthesis. acs.orgresearchgate.net By performing chemical transformations on these chiral building blocks, complex molecules with specific stereochemistries can be constructed. nih.gov

Amino acids themselves are excellent chiral precursors. acs.org For instance, N-protected serine can be converted into an optically pure serine aldehyde equivalent. uq.edu.au Grignard reagents can then be added to this aldehyde. The initial reaction typically yields threo β-hydroxy amino acids. Subsequent oxidation of the newly formed hydroxyl group to a ketone, followed by a second, different Grignard addition, can generate highly substituted β-hydroxy-α-amino acids with excellent diastereoselectivity (84-96% de). uq.edu.au By choosing the order of Grignard additions and the chirality of the initial serine synthon, all four possible diastereomers can be selectively synthesized. uq.edu.au

A well-known chiral building block, Garner's aldehyde , is another versatile starting point. A stereoselective synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid (ADHP), an unusual amino acid found in several natural products, was achieved starting from Garner's aldehyde as a common material. elsevierpure.com This demonstrates how a single chiral intermediate can serve as a divergent point for the synthesis of multiple stereoisomers. elsevierpure.com The conversion of natural α-amino acids into N,N-dibenzylamino aldehydes also provides useful chiral building blocks that can be transformed into other chiral structures like α-amino aziridines. acs.org

Synthesis of Substituted 2-Amino-3-hydroxy-3-phenylpropanoic Acid Analogs

The synthesis of analogs of 2-amino-3-hydroxy-3-phenylpropanoic acid, where substituents are introduced on the phenyl ring or at other positions, is important for developing new compounds with potentially valuable biological properties. nih.gov

One strategy involves the synthesis of Schiff base ligands from L-phenylalanine and various substituted salicylaldehydes. rsc.org For example, reacting L-phenylalanine with halogen-substituted salicylaldehydes (containing fluoro, chloro, bromo, or iodo groups) yields a series of (E)-2-((substituted-2-hydroxybenzylidene)amino)-3-phenylpropanoic acids. rsc.org These Schiff base analogs can then be used to form coordination complexes with metals like copper(II). rsc.org

Another approach focuses on modifying the propyl chain of the parent structure. A series of 2- and 3-substituted-3-phenylpropyl analogs have been synthesized. nih.gov For example, 2-amino-substituted analogs can be prepared starting from commercially available N-Boc-protected L- and D-phenylalanines. These are coupled with a piperazine (B1678402) derivative, followed by reduction and deprotection to yield the final substituted analogs. nih.gov Similarly, 2-methoxy-substituted analogs can be synthesized from L- and D-3-phenyllactic acids via selective methylation, followed by coupling and reduction steps. nih.gov The synthesis of 3-hydroxy-3-phenacyloxindole (B183172) analogs has also been reported through the condensation of substituted isatins and acetophenones. nih.gov

Stereochemical Resolution and Enantiomeric Enrichment Techniques

Enzymatic Stereoisomeric Enrichment Processes

Enzymatic methods offer a highly selective and environmentally benign approach to resolving racemic mixtures of 2-amino-3-hydroxy-3-phenylpropanoic acid. These processes leverage the inherent stereospecificity of enzymes to selectively act on one enantiomer, allowing for the separation of the other.

D-Threonine Aldolase (B8822740) for Preferential D-Threo Cleavage

D-threonine aldolase (D-TA) is a pyridoxal-5'-phosphate (PLP) dependent enzyme that catalyzes the reversible aldol (B89426) reaction. rsc.orgnih.gov While its natural function involves the cleavage of D-threonine into glycine (B1666218) and acetaldehyde, it also demonstrates activity towards other β-hydroxy-α-amino acids, including D-β-phenylserine. nih.govuniprot.org This catalytic activity is strictly D-specific at the α-carbon but less selective at the β-carbon. nih.gov

The enzyme facilitates the retro-aldol cleavage of the D-threo and D-erythro isomers of 2-amino-3-hydroxy-3-phenylpropanoic acid into glycine and benzaldehyde (B42025). uniprot.orgnih.gov This preferential cleavage of the D-enantiomers from a racemic mixture allows for the enrichment and isolation of the L-enantiomers. The reaction is reversible, and by manipulating reaction conditions, such as using an excess of glycine, the equilibrium can be shifted towards synthesis. researchgate.net D-threonine aldolases require a divalent cation, such as Mn2+, Co2+, Ni2+, or Mg2+, for their catalytic activity and stability. nih.gov

Research has focused on discovering and engineering D-threonine aldolases with improved properties for industrial applications. For instance, a D-threonine aldolase from Delftia sp. RIT313 has shown high activity and the ability to resolve DL-threo-phenylserine with excellent enantiomeric excess (>99%) at high substrate concentrations. rsc.org Similarly, the D-threonine aldolase from Alcaligenes xylosoxidans has been structurally characterized, providing insights into its metal-ion-assisted mechanism, which can guide future protein engineering efforts to enhance its catalytic efficiency and stereoselectivity. plos.orgnih.gov

Optical Resolution Methods for Enantiomeric Separation

Optical resolution is a classical yet widely used strategy for separating enantiomers. This approach involves the conversion of a racemic mixture into diastereomers with different physical properties, allowing for their separation.

Preferential Crystallization Techniques for Racemic Salts

Preferential crystallization is a powerful technique for resolving conglomerates, which are racemic mixtures that crystallize as a physical mixture of separate enantiomeric crystals. The process involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, which then crystallizes out preferentially.

For 2-amino-3-hydroxy-3-phenylpropanoic acid, this method has been successfully applied to its derivatives. For instance, the benzylammonium salt of (2RS,3SR)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid was found to exist as a conglomerate at room temperature. nih.gov This property enabled its resolution by preferential crystallization, affording the (2R,3S)- and (2S,3R)-salts with high optical purities of 90-97%. nih.gov Subsequent hydrolysis of these separated salts yields the enantiomerically pure threo-2-amino-3-hydroxy-3-phenylpropanoic acid. nih.gov Similarly, (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid also exists as a conglomerate and has been resolved by preferential crystallization to yield the (S)- and (R)-enantiomers with approximately 90% optical purity, which could be further purified by recrystallization. jst.go.jp

Chiral Resolving Agents in Diastereomeric Salt Formation

The most common method for resolving racemic acids and bases is through the formation of diastereomeric salts using a chiral resolving agent. libretexts.org A racemic mixture of an acid can be reacted with a chiral base to form a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. libretexts.org

In the context of 2-amino-3-hydroxy-3-phenylpropanoic acid, this strategy is typically applied to a protected form of the amino acid. For example, (2RS,3SR)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid was resolved using (1S,2S)- and (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol as chiral resolving agents. nih.gov This process yielded the (2R,3S)- and (2S,3R)- forms with yields of 73% and 66%, respectively. nih.gov Another example involves the resolution of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid using cinchonidine, which resulted in optically pure (S)- and (R)-enantiomers in about 70% yield. jst.go.jp

The choice of resolving agent is crucial and depends on the specific substrate. epo.org Common chiral resolving agents for acids include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic amines. libretexts.org For the resolution of racemic bases, chiral acids such as tartaric acid and its derivatives are frequently employed. libretexts.orggoogle.com The efficiency of the resolution is dependent on the formation of a stable, less-soluble diastereomeric salt, which is influenced by factors like hydrogen bonding and other intermolecular interactions in the crystal lattice. nih.govnih.gov

Advanced Chromatographic Enantioseparation

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are indispensable tools for both the analytical and preparative scale separation of enantiomers. Chiral HPLC methods are especially important for determining the enantiomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral HPLC is a cornerstone for accurately determining the enantiomeric excess (ee) of chiral compounds. heraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their individual quantification. uma.es Alternatively, achiral HPLC can be coupled with chiroptical detectors, such as circular dichroism (CD) or optical rotation (OR) detectors, to quantify enantiomeric excess. heraldopenaccess.us

The determination of enantiomeric excess is crucial for quality control in the synthesis and resolution of 2-amino-3-hydroxy-3-phenylpropanoic acid. It provides a precise measure of the optical purity of the final product. heraldopenaccess.us The value of enantiomeric excess can range from 0% for a racemic mixture to 100% for a pure enantiomer. heraldopenaccess.us

Modern HPLC methods can even determine enantiomeric excess without the need for pure enantiomer standards, which is particularly useful in the research and discovery of new chiral molecules. uma.es HPLC is often considered the method of choice for determining enantiomeric excess due to its high resolution, sensitivity, specificity, accuracy, and precision. heraldopenaccess.us

Capillary Electrophoresis with Chiral Selectors for Amino Acid Enantiomers

Capillary electrophoresis (CE) has emerged as a powerful technique for the enantiomeric separation of amino acids due to its high efficiency, low sample and reagent consumption, and the flexibility it offers in the choice of chiral selectors. springernature.com The principle of chiral separation in CE relies on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral selector added to the background electrolyte (BGE). These complexes exhibit different electrophoretic mobilities, leading to their separation.

A variety of chiral selectors have been successfully employed for the enantioseparation of chiral compounds, including amino acids. Among the most widely used are cyclodextrins (CDs) and their derivatives. springernature.commdpi.com Cyclodextrins are cyclic oligosaccharides that possess a hydrophobic inner cavity and a hydrophilic outer surface. This structure allows them to form inclusion complexes with a wide range of molecules, including amino acid enantiomers. The chiral recognition mechanism is based on the differential interaction between the enantiomers and the chiral environment of the cyclodextrin (B1172386) cavity. Factors such as the size of the cyclodextrin cavity (α-CD, β-CD, or γ-CD), the nature and degree of substitution on the cyclodextrin molecule, the pH of the BGE, and the concentration of the chiral selector all play a crucial role in achieving optimal enantiomeric resolution. mdpi.comnih.gov For instance, charged cyclodextrin derivatives can enhance separation by providing additional electrostatic interactions.

In some challenging separations, the use of a dual cyclodextrin system, often combining a neutral and an anionic CD, can significantly improve enantioselectivity. nih.gov This approach has been successful in resolving complex mixtures of stereoisomers. While direct studies on the CE separation of 2-Amino-3-hydroxy-3-phenylpropanoic acid enantiomers are not extensively detailed in readily available literature, the established methodologies for similar amino acids provide a strong foundation for developing a suitable separation method. The selection of an appropriate cyclodextrin derivative, optimization of the BGE pH to control the ionization state of the analyte and selector, and fine-tuning the selector concentration would be key parameters to investigate.

Macrocyclic antibiotics represent another class of effective chiral selectors in CE. iitkgp.ac.in Their complex structures provide multiple chiral interaction sites, enabling the resolution of a broad range of chiral compounds.

Table 1: Common Chiral Selectors for Amino Acid Enantiomer Separation by Capillary Electrophoresis

| Chiral Selector Class | Specific Examples | Principle of Separation |

| Cyclodextrins | Native β-Cyclodextrin, Hydroxypropyl-β-Cyclodextrin, Sulfated-β-Cyclodextrin | Inclusion complexation, differential interaction with the chiral cavity |

| Macrocyclic Antibiotics | Vancomycin, Teicoplanin | Multiple chiral interaction sites, hydrogen bonding, steric hindrance |

| Chiral Crown Ethers | 18-Crown-6-tetracarboxylic acid | Host-guest complexation with primary amines |

| Chiral Ligand Exchange | Copper(II)-L-proline complex | Formation of transient diastereomeric metal complexes |

This table presents a summary of common chiral selectors and is not exhaustive.

Gas Chromatography-Mass Spectrometry (GC/MS) with Chiral Auxiliary Derivatization

Gas chromatography-mass spectrometry (GC/MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. However, amino acids like 2-Amino-3-hydroxy-3-phenylpropanoic acid are non-volatile due to their zwitterionic nature at physiological pH. Therefore, a crucial step before GC/MS analysis is derivatization, which converts the polar functional groups (amino and carboxyl) into less polar and more volatile moieties.

For the enantiomeric separation of amino acids by GC, two main strategies are employed: direct separation on a chiral stationary phase or indirect separation on an achiral stationary phase after derivatization with a chiral auxiliary agent. The latter approach involves reacting the amino acid enantiomers with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a conventional achiral GC column.

A common approach for the derivatization of amino acids for GC analysis involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group. For instance, the carboxyl group can be esterified with an alcohol (e.g., methanol, propanol) in the presence of an acid catalyst, and the amino group can then be acylated using an anhydride (B1165640), such as trifluoroacetic anhydride (TFAA). nih.govmdpi.comnih.gov

To achieve chiral separation using this method, a chiral derivatizing agent is introduced. For example, a chiral alcohol can be used for the esterification step, or a chiral acylating agent can be employed. The resulting diastereomeric derivatives can then be separated by GC and detected by MS. The mass spectrometer provides structural information, confirming the identity of the separated compounds.

The selection of the appropriate derivatizing agent and reaction conditions is critical to ensure complete derivatization without racemization of the chiral centers. The choice of the GC column and the temperature program also significantly influences the separation of the diastereomers. While specific protocols for the chiral derivatization of 2-Amino-3-hydroxy-3-phenylpropanoic acid for GC/MS analysis are not extensively documented in general literature, the well-established methods for other amino acids provide a clear framework for method development.

Table 2: Common Derivatization Approaches for GC/MS Analysis of Amino Acid Enantiomers

| Derivatization Step | Reagent Example | Purpose |

| Esterification (Carboxyl Group) | Methanolic HCl | Increases volatility by converting the carboxylic acid to an ester. |

| Acylation (Amino Group) | Trifluoroacetic Anhydride (TFAA) | Blocks the polar amino group and further increases volatility. |

| Chiral Auxiliary Derivatization | Chiral Alcohols (e.g., (+)- or (-)-Menthol) | Forms diastereomers that can be separated on an achiral GC column. |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Replaces active hydrogens with trimethylsilyl (B98337) groups, increasing volatility. |

This table provides examples of derivatization strategies and is not exhaustive.

Chemical Transformations and Derivatization Strategies of 2 Amino 3 Hydroxy 3 Phenylpropanoic Acid

Amino and Hydroxyl Group Modifications for Synthetic Utility

The presence of both an amino and a hydroxyl group on adjacent carbons provides a rich platform for synthetic modifications. These modifications are crucial for incorporating this scaffold into larger molecules, altering its physicochemical properties, and preparing it for further chemical reactions.

In multi-step syntheses, particularly in peptide synthesis, the selective protection of the amino and hydroxyl groups is fundamental to prevent unwanted side reactions. organic-chemistry.org A variety of protecting groups can be employed, with the choice depending on the stability required during subsequent reaction steps and the conditions for its eventual removal. organic-chemistry.org An orthogonal protection strategy, where different protecting groups can be removed under distinct conditions, is often employed. organic-chemistry.orgorganic-chemistry.org

One of the most common strategies for protecting the amino group is the formation of a tert-butyl carbamate (B1207046), utilizing the tert-butyloxycarbonyl (Boc) group. organic-chemistry.orgchemimpex.com This protection is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.com The Boc group is valued for its stability under a wide range of nucleophilic and basic conditions. organic-chemistry.org

The deprotection of the Boc group is efficiently carried out under anhydrous acidic conditions. organic-chemistry.org A common reagent for this purpose is trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). jk-sci.commasterorganicchemistry.com The mechanism involves protonation of the carbamate, leading to the formation of a stable tert-butyl cation and the unstable carbamic acid, which readily decarboxylates to release the free amine. jk-sci.commasterorganicchemistry.com

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Condition | Primary Function |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., Trifluoroacetic Acid - TFA) | Protects the amino group during peptide coupling and other synthetic steps. chemimpex.comjk-sci.com |

The functional groups of 2-amino-3-hydroxy-3-phenylpropanoic acid readily undergo acylation and esterification, which are fundamental transformations for creating a diverse range of derivatives. aklectures.com The amino group can be acylated using agents like acetic anhydride (B1165640) to form amides. aklectures.com Similarly, the carboxylic acid group can be converted into an ester through reactions with alcohols under acidic conditions, a process known as Fischer esterification. aklectures.comevitachem.com

Enzymatic methods can also be employed for these transformations, offering high selectivity. For instance, lipases have been used for the enantioselective N-acylation of related amino acid esters. researchgate.net The hydroxyl group can also be acylated to form an ester linkage. Furthermore, the carboxylic acid can be esterified, a reaction that is sometimes a preliminary step for other transformations, such as reduction. google.com These reactions are critical for creating prodrugs, modifying solubility, and synthesizing intermediates for more complex molecules. evitachem.comgoogle.com

Peptide Coupling and Bioconjugation with Amino Acids and Dipeptides

2-Amino-3-hydroxy-3-phenylpropanoic acid and its protected forms are valuable building blocks in the synthesis of peptides and peptide-like molecules. chemimpex.comchemimpex.com Its unique structure can be incorporated into peptide chains to introduce conformational constraints or specific functionalities. tandfonline.com

The process of forming a peptide bond requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. bachem.com A variety of peptide coupling reagents are available to achieve this activation with high efficiency and minimal side reactions, such as racemization. bachem.com Common classes of coupling reagents include carbodiimides, as well as phosphonium (B103445) and aminium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). bachem.com

The Boc-protected form of 2-amino-3-hydroxy-3-phenylpropanoic acid is particularly useful in this context, as it is compatible with various coupling reagents, allowing for its seamless integration into peptide synthesis protocols. chemimpex.com Researchers have successfully coupled this amino acid with other amino acids to generate novel bi-peptide and tri-peptide derivatives with potential biological activities. tandfonline.com

Synthesis of Bioactive Derivatives and Intermediate Compounds

The derivatization of 2-amino-3-hydroxy-3-phenylpropanoic acid is a key strategy for the development of new therapeutic agents and important chemical intermediates. google.com Its scaffold is found in various biologically active molecules and serves as a precursor for complex pharmaceutical compounds. chemimpex.comtandfonline.com

Derivatives of 2-amino-3-hydroxy-3-phenylpropanoic acid serve as crucial intermediates in the synthesis of several pharmaceuticals. google.com For example, L-threo 2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acid is a key precursor in the manufacturing of the antibiotics thiamphenicol (B1682257) and florfenicol (B1672845). google.com

Furthermore, a related derivative, L-threo 2-amino-2-methyl-3-hydroxy-3-phenylpropionic acid, is an intermediate in the production of L-methyldopa, a medication used to treat high blood pressure and, notably, Parkinson's disease. google.comwikipedia.org The core structure of 2-amino-3-hydroxy-3-phenylpropanoic acid is also explored as a building block for drugs targeting neurological disorders, as it can be a precursor to important neurotransmitters. chemimpex.comchemimpex.com The synthesis of various N-substituted derivatives has also led to the discovery of compounds with promising antimicrobial activity against multidrug-resistant pathogens. nih.govnih.gov

| Derivative | Pharmaceutical Product | Therapeutic Class | Reference |

| L-threo 2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acid | Thiamphenicol, Florfenicol | Antibiotic | google.com |

| L-threo 2-amino-2-methyl-3-hydroxy-3-phenylpropionic acid | L-Methyldopa | Antihypertensive, Antiparkinsonian | google.com |

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability and oral bioavailability. nih.govnih.gov The 2-amino-3-hydroxy-3-phenylpropanoic acid framework serves as an excellent starting point, or scaffold, for the design of such peptidomimetics. tandfonline.comresearchgate.net

By using this compound as a core structure, chemists can attach various functional groups or other amino acids to mimic the spatial arrangement of side chains in a peptide that is critical for binding to a biological target, such as an enzyme or receptor. tandfonline.com For example, derivatives based on the (2R, 3S)-3-amino-2-hydroxy-3-phenylpropanoic acid scaffold have been synthesized and investigated as inhibitors of aminopeptidase (B13392206) N (CD13), a zinc-dependent enzyme involved in tumor progression. tandfonline.com The hydroxyl and amino groups of the scaffold are key for chelating the zinc ion in the active site of such metalloenzymes. tandfonline.com

Formation of Lactones and Other Cyclic Structures

The bifunctional nature of 2-amino-3-hydroxy-3-phenylpropanoic acid, containing both a carboxylic acid and a hydroxyl group, allows for intramolecular cyclization reactions. Theoretically, the molecule can undergo lactonization, an intramolecular esterification, to form a four-membered ring known as a β-lactone. wikipedia.org However, the formation of β-lactones is often thermodynamically less favorable compared to five-membered (γ-) or six-membered (δ-) lactones due to significant ring strain. wikipedia.orgnih.gov While β-lactones are valuable synthons and have been identified in numerous natural products with potent biological activities, their synthesis often requires specific catalytic or enzymatic approaches rather than spontaneous cyclization. nih.govwustl.edugoogle.com

A more prevalent and synthetically important cyclization strategy for 2-amino-3-hydroxy-3-phenylpropanoic acid and its derivatives involves the participation of the amino group to form five-membered heterocyclic structures known as oxazolidinones. nih.gov These rings are formed by creating a carbamate linkage between the amino group and the hydroxyl group, often facilitated by reagents like phosgene, carbonyldiimidazole, or other chloroformate esters. orientjchem.orgorganic-chemistry.org

Oxazolidinones are considered privileged scaffolds in medicinal chemistry, notably featuring in the structure of linezolid, a clinically important antibiotic. nih.govorientjchem.org The synthesis often starts from L-phenylalaninol (the reduced form of phenylalanine) or related derivatives, but direct cyclization from phenylserine (B13813050) esters is also a viable route. For example, derivatives of L-phenylalanine methyl ester can be converted into oxazolidinones through intermediates that feature the core structure of 2-amino-3-hydroxy-3-phenylpropanoic acid. researchgate.net The formation of these cyclic structures is crucial for creating conformationally constrained analogues of amino acids and for building blocks in the synthesis of more complex molecules. google.comnih.gov

Table 1: Key Cyclic Structures Derived from 2-Amino-3-hydroxy-3-phenylpropanoic Acid Backbone

| Cyclic Structure Type | Description | Formation Principle | Significance |

|---|---|---|---|

| β-Lactone | A four-membered cyclic ester. | Intramolecular esterification between the carboxylic acid and the β-hydroxyl group. Generally requires specific activation due to high ring strain. wikipedia.orgnih.gov | Highly reactive chemical intermediate; core of some natural product antibiotics. nih.govwustl.edu |

| Oxazolidin-2-one | A five-membered heterocyclic ring containing a cyclic carbamate. | Intramolecular reaction between the amino group and the β-hydroxyl group, typically mediated by a carbonylating agent (e.g., phosgene, CDI). orientjchem.orgorganic-chemistry.org | Important scaffold in medicinal chemistry, providing metabolic stability and defined stereochemistry (e.g., linezolid). nih.gov |

Spectroscopic and Advanced Analytical Characterization of 2 Amino 3 Hydroxy 3 Phenylpropanoic Acid Stereoisomers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 2-amino-3-hydroxy-3-phenylpropanoic acid, offering detailed information about the connectivity and stereochemical arrangement of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is instrumental in confirming the molecular structure of 2-amino-3-hydroxy-3-phenylpropanoic acid and for real-time monitoring of its synthesis. news-medical.net The protons on the α- and β-carbons exhibit characteristic chemical shifts and coupling constants that are diagnostic of their diastereomeric relationship (erythro/threo). For instance, the coupling constant between the diastereotopic protons on the α- and β-carbons provides insight into their relative orientation. researchgate.net

In synthetic applications, ¹H-NMR allows for the tracking of reaction progress by observing the disappearance of reactant signals and the emergence of product peaks. news-medical.netresearchgate.net For example, during the synthesis from L-phenylalanine, the conversion can be monitored to ensure the reaction proceeds to completion. researchgate.netstudylib.net This real-time analysis is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading to maximize yield and purity. news-medical.net

Table 1: Representative ¹H-NMR Data for 2-Hydroxy-3-phenylpropanoic Acid Product Data obtained following synthesis from L-phenylalanine.

| Proton | Chemical Shift (ppm) (Solvent: acetone-d₆) |

|---|---|

| Phenyl | 7.2-7.4 |

| CH-OH | 4.3 |

| CH₂ | 2.9 (dd), 3.1 (dd) |

Source: Adapted from laboratory procedures for the synthesis of 2-hydroxy-3-phenylpropanoic acid. studylib.net

To determine the enantiomeric purity of 2-amino-3-hydroxy-3-phenylpropanoic acid, chiral lanthanide shift reagents (CLSRs) are employed in NMR spectroscopy. nih.govrsc.org These reagents, such as europium(III) chelates like tris[3-(trifluoromethylhydroxymethylene)-d-camphorato] europium(III), form diastereomeric complexes with the enantiomers of the amino acid. nih.govharvard.edu

The formation of these temporary diastereomeric complexes breaks the magnetic equivalence of the enantiomers. libretexts.org Consequently, in the ¹H-NMR spectrum, corresponding protons of the two enantiomers, which are otherwise indistinguishable, exhibit separate signals. The difference in the chemical shifts of these signals (enantiomeric shift difference, ΔΔδ) allows for the direct quantification of the enantiomeric excess (e.e.) by integrating the respective peak areas. nih.gov The effectiveness of a particular CLSR can depend on the substrate, concentration, and temperature, sometimes requiring the testing of several reagents to achieve optimal resolution. harvard.edu

Chiral Chromatography for Diastereomeric and Enantiomeric Excess Assessment

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful and widely used technique for the separation and quantification of the stereoisomers of 2-amino-3-hydroxy-3-phenylpropanoic acid. This method allows for the precise determination of both diastereomeric and enantiomeric excess.

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer. google.com Various types of CSPs are available, including those based on cellulose (B213188) carbamates, amylose (B160209) derivatives, and cyclodextrins. google.comresearchgate.net The differential interaction, based on steric fit and intermolecular forces, leads to different retention times for each of the four stereoisomers (2R,3S; 2S,3R; 2R,3R; 2S,3S), enabling their baseline separation and accurate quantification. The choice of mobile phase is also critical and is optimized to achieve the best separation. By comparing the peak areas of the separated isomers, the diastereomeric ratio and the enantiomeric excess of each diastereomer can be calculated with high accuracy. nih.gov

X-ray Crystallography for Absolute Configuration Determination (of derivatives)

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule, including the absolute configuration of its stereocenters. While obtaining single crystals of the parent amino acid suitable for X-ray diffraction can be challenging, derivatization often facilitates crystallization.

Recent studies have successfully used X-ray diffraction to determine the crystal structures of metal complexes of 2-amino-3-hydroxy-3-phenylpropanoic acid derivatives. rsc.org For example, the synthesis and crystallization of copper(II) complexes with Schiff base ligands derived from the amino acid have been reported. rsc.org The analysis of the diffraction pattern from a single crystal of such a derivative provides the precise coordinates of each atom, confirming the connectivity and unequivocally establishing the absolute configuration (R/S) at both the α- and β-carbons. This crystallographic data serves as an unambiguous standard for validating results from other analytical methods. rsc.org

Table 2: Crystallographic Data for a Copper(II) Complex of a (E)-2-((4-bromo-2-hydroxybenzylidene)amino)-3-phenylpropanoic acid derivative

| Parameter | Complex 4 |

|---|---|

| Chemical formula | C₃₂H₂₄Br₂Cu₂N₂O₈ |

| Formula weight | 879.42 |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a/Å | 10.1539(4) |

| b/Å | 10.3756(4) |

| c/Å | 15.6565(6) |

| β/° | 102.508(2) |

| Volume/ų | 1610.16(11) |

Source: Dalton Transactions, 2025. rsc.org

Mass Spectrometry Techniques in Stereochemical Analysis (e.g., via chiral auxiliary derivatization)

Mass spectrometry (MS), particularly when coupled with a separation technique and a chiral derivatization strategy, is a highly sensitive method for stereochemical analysis. escholarship.org Since enantiomers have identical masses, direct MS analysis cannot distinguish them. Therefore, a common approach is to react the amino acid with a chiral derivatizing agent (CDA), such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent. researchgate.netbiorxiv.org

This reaction converts the enantiomers into diastereomers, which possess different physical and chemical properties. nih.gov These newly formed diastereomers can then be separated and analyzed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS). escholarship.orgbiorxiv.org In IMS-MS, the diastereomeric ions are separated in the gas phase based on their different shapes and sizes (collisional cross-section), even on a millisecond timescale. biorxiv.org This combination of chiral derivatization and advanced MS provides a rapid and sensitive platform for determining the enantiomeric composition of 2-amino-3-hydroxy-3-phenylpropanoic acid, even in complex biological samples. escholarship.orgbiorxiv.org

Spectrophotometric Assays for Enzyme Kinetics and Activity

Spectrophotometric assays are fundamental for studying enzymes that catalyze reactions involving 2-amino-3-hydroxy-3-phenylpropanoic acid, such as L-threo-3-phenylserine aldolase (B8822740). These assays monitor the change in absorbance of a light-absorbing species over time to determine reaction rates and enzyme activity. nih.gov

A common strategy is a coupled enzyme assay. nih.gov For example, the retro-aldol reaction of phenylserine (B13813050) produces glycine (B1666218) and benzaldehyde (B42025). The activity of the aldolase can be determined by monitoring the consumption of the substrate or the formation of the product. nih.gov In some cases, the reaction is coupled to a secondary, indicator reaction that involves a readily detectable chromophore. A classic example is coupling a reaction to the oxidation or reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), where the change in absorbance at 340 nm is monitored. nih.govnih.gov Alternatively, colorimetric methods can be used, such as the 2,4-dinitrophenylhydrazine (B122626) (DNPH) method, which reacts with the aldehyde product to form a red-brown hydrazone that can be quantified spectrophotometrically at a specific wavelength (e.g., 470 nm). nih.gov Such assays are essential for determining key kinetic parameters like Kₘ and kₖₐₜ through non-linear regression analysis of the reaction progress curves. nih.gov

Computational Chemistry and Molecular Modeling of 2 Amino 3 Hydroxy 3 Phenylpropanoic Acid Systems

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 2-amino-3-hydroxy-3-phenylpropanoic acid. These calculations elucidate the molecule's conformational landscape and electronic structure, which are key determinants of its reactivity and biological activity.

Conformational analysis through quantum mechanics reveals the stable three-dimensional arrangements of the molecule. For phenylserine (B13813050), a crucial structural feature is the presence of intramolecular hydrogen bonds, which significantly stabilize its various conformations. Theoretical studies have systematically explored the potential energy surface of phenylserine by generating trial structures from all combinations of single-bond rotamers. Using methods like the B3LYP functional with an aug-cc-pVDZ basis set, a comprehensive search identified as many as 54 stable conformers in the gas phase. The relative stability of these conformers can shift in different environments. For instance, in the gas phase, DFT calculations predict a single dominant conformer, while MP2 calculations suggest three are significantly populated. In an aqueous environment, modeled using implicit solvent models like IEF-PCM, the equilibrium is primarily dictated by one zwitterionic and one neutral conformer.

These calculations also provide deep insights into the molecule's electronic structure, detailing the electron distribution and the nature of its chemical bonds. This information is vital for predicting the molecule's reactivity. For example, quantum chemical calculations of substituted cinnamaldehyde (B126680) and ortho-phenylenediamine have shown good consistency with experimental results in the synthesis of related compounds. researchgate.net

Table 1: Predicted Conformational Data for Phenylserine

| Method/Environment | Number of Stable Conformers | Key Findings |

| DFT (B3LYP/aug-cc-pVDZ) / Gas Phase | 54 | The most stable conformer (Conformer 1) has a 93% population. |

| MP2 / Gas Phase | 3 (significantly populated) | Suggests a more complex equilibrium than DFT alone. |

| DFT (IEF-PCM) / Water | 2 (dominant) | Equilibrium is determined by one zwitterionic and one neutral conformer. |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide a dynamic view of 2-amino-3-hydroxy-3-phenylpropanoic acid, allowing for the exploration of its conformational space over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into the flexibility and dynamic behavior of phenylserine in various environments, such as in solution or when interacting with biomolecules. mdpi.comunibo.it

MD simulations have been employed to understand the behavior of peptides containing phenylserine. unibo.it For instance, simulations of N-Ts tetrapeptides with phenylserine residues helped determine their preferred conformations and dynamic behaviors in solution, revealing the presence of stable β-turns or inverse turns. unibo.it These simulations often use distance constraints derived from experimental techniques like 2D-ROESY NMR to generate structures consistent with spectroscopic analyses. unibo.it

In the context of enzyme interactions, MD simulations can clarify how substrates like phenylserine orient themselves within an active site. mdpi.comresearchgate.net Simulations have been used to investigate the interaction between L-isoleucine dioxygenase (IDO) and aromatic amino acids, including a close relative of phenylserine, to predict whether a reaction could occur. mdpi.comnih.gov These simulations revealed that the orientation of the amino acid's carbon chain and its distance from the catalytic iron center and the co-substrate α-ketoglutarate are critical for the reaction. mdpi.comnih.gov Furthermore, MD simulations have been used to study the increased thermal stability of enzymes like cyclized L-phenylserine aldolase (B8822740). nih.govplos.org

Enzyme-Substrate Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as an enzyme. For 2-amino-3-hydroxy-3-phenylpropanoic acid, docking studies have been crucial for understanding its interactions with various enzymes and receptors.

One major area of study is its interaction with aldolases. Phenylserine is a substrate for enzymes like D-threonine aldolase (AxDTA) and L-threonine aldolase (L-TA). plos.orgnih.govfrontiersin.org Docking programs like AutoDock have been used to model the binding of phenylserine diastereomers into the active site of AxDTA to identify crucial residues and understand the role of a manganese ion in the catalytic reaction. plos.org Similarly, docking has been used to model the interaction of phenylserine derivatives with L-TA from Pseudomonas putida to guide protein engineering efforts aimed at enhancing catalytic efficiency and stereoselectivity. nih.govfrontiersin.orgresearchgate.net These studies help identify key amino acid residues in the catalytic pocket that interact with the substrate. nih.govfrontiersin.org

Beyond its role as a substrate, 2-amino-3-hydroxy-3-phenylpropanoic acid has been identified as a potential quorum-sensing inhibitor. nih.govresearchgate.net Docking studies have been performed to model its interaction with the LasR ligand-binding domain of Pseudomonas aeruginosa. nih.govresearchgate.netgoogle.comgoogle.com These simulations help to map the specific interactions, such as hydrogen bonds and steric contacts, between the compound and residues within the binding pocket, providing a basis for designing more potent inhibitors. nih.govresearchgate.net

Table 2: Examples of Enzyme-Substrate Docking Studies with Phenylserine

| Enzyme/Receptor | Purpose of Docking Study | Key Findings/Insights |

| D-threonine aldolase (AxDTA) | To model binding modes of D-phenylserine diastereomers and identify crucial active site residues. plos.org | Identified potential involvement of a manganese ion and key residues in the catalytic mechanism. plos.org |